molecular formula C7H12BrNO B1443915 2-bromo-N-(cyclopropylmethyl)-N-methylacetamide CAS No. 1270785-91-5

2-bromo-N-(cyclopropylmethyl)-N-methylacetamide

Cat. No. B1443915
M. Wt: 206.08 g/mol
InChI Key: AZUFNEWLMKNWEB-UHFFFAOYSA-N
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Description

“2-bromo-N-(cyclopropylmethyl)-N-methylacetamide” is a chemical compound. Its molecular formula is C8H8BrNO . It is a derivative of benzamide .


Molecular Structure Analysis

The molecular structure of “2-bromo-N-(cyclopropylmethyl)-N-methylacetamide” can be represented by the formula C8H8BrNO . The compound contains a benzamide moiety .

Scientific Research Applications

  • Electrochemical Bromofunctionalization of Alkenes

    • This research focuses on the electrochemical generation of bromine from hydrobromic acid in a flow electrochemical reactor .
    • The method involves the conversion of various alkenes to their corresponding dibromides, bromohydrines, bromohydrin ethers, and cyclized products .
    • The optimal concentration of hydrobromic acid was identified at 180 mM, which resulted in a yield of 85% of the bromohydrin and 9% of the dibromide .
    • This method reduces waste by avoiding chemical oxidants and minimizes the risk of hazardous reagents .
  • Biological Potential of Indole Derivatives

    • Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
    • These compounds are of wide interest because of their diverse biological and clinical applications .
    • For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
    • In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L .
  • Training Free Radicals for Organic Synthesis

    • This research focuses on the generation of radicals through various methods such as photoredox, metal mediation, redox-active scaffolds, and EDA complexes .
    • The application of these radicals has had a profound impact on material science, agrochemicals, fine-chemical manufacturing, and drug discovery .
    • The radical reactions require stringent conditions, an elaborate experimental setup, and a specially trained workforce .
    • Modern science has brought about smarter methodologies for the generation of radicals and catalysis of radical reactions .
  • Synthesis of Indole Derivatives

    • Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
    • Researchers have synthesized a variety of indole derivatives for screening different pharmacological activities .
    • For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
  • Synthesis of Coumarin Derivatives

    • A library of novel triazole-tethered isatin–coumarin hybrids were synthesized by a click chemistry approach .
    • The reaction of isatins with 1,2-dibromoalkanes afforded a compound, and further reaction of this compound with NaN3 in DMF led to 1-(4-azidoalkyl)indoline-2,3-dione .
  • Radical Generation and Reactions
    • This research focuses on the generation of radicals through various methods such as photoredox, metal mediation, redox-active scaffolds, and EDA complexes .
    • The application of these radicals has had a profound impact on material science, agrochemicals, fine-chemical manufacturing, and drug discovery .
    • The radical reactions require stringent conditions, an elaborate experimental setup, and a specially trained workforce .
    • Modern science has brought about smarter methodologies for the generation of radicals and catalysis of radical reactions .

properties

IUPAC Name

2-bromo-N-(cyclopropylmethyl)-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrNO/c1-9(7(10)4-8)5-6-2-3-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZUFNEWLMKNWEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CC1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(cyclopropylmethyl)-N-methylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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